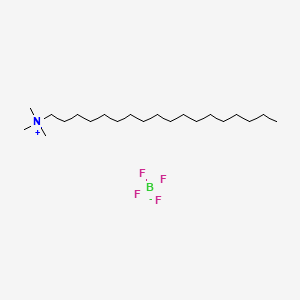
Octadecyltrimethylammonium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecyltrimethylammonium tetrafluoroborate: is a quaternary ammonium compound with a long hydrophobic alkyl chain and a tetrafluoroborate anion. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications. The presence of the tetrafluoroborate anion enhances its stability and solubility in organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octadecyltrimethylammonium tetrafluoroborate typically involves the quaternization of octadecylamine with trimethylamine, followed by anion exchange with tetrafluoroboric acid. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified by recrystallization or precipitation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The final product is often obtained through filtration, drying, and packaging under controlled conditions to maintain its purity and stability .
Chemical Reactions Analysis
Types of Reactions: Octadecyltrimethylammonium tetrafluoroborate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the tetrafluoroborate anion.
Complex Formation: It can form complexes with metal ions, which can be used in catalysis and other applications
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include halides and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Complex Formation: Metal salts such as copper(II) tetrafluoroborate are used to form stable complexes under mild conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted ammonium salts can be formed.
Metal Complexes: Stable metal-ammonium complexes are formed, which can be used in various catalytic processes.
Scientific Research Applications
Chemistry: Octadecyltrimethylammonium tetrafluoroborate is used as a phase transfer catalyst in organic synthesis. It facilitates the transfer of reactants between different phases, enhancing reaction rates and yields .
Biology and Medicine: In biological research, this compound is used to study membrane interactions and as a surfactant in various biochemical assays. Its ability to form micelles makes it useful in drug delivery systems and other biomedical applications .
Industry: The compound is used in the production of nanomaterials, such as gold nanorods, where it acts as a template in the synthesis process. It is also employed in the formulation of personal care products, lubricants, and coatings due to its surfactant properties .
Mechanism of Action
The mechanism of action of octadecyltrimethylammonium tetrafluoroborate primarily involves its surfactant properties. The long hydrophobic alkyl chain interacts with hydrophobic surfaces, while the hydrophilic ammonium head interacts with water or other polar solvents. This dual interaction allows the compound to reduce surface tension and form micelles, which can encapsulate hydrophobic molecules .
Comparison with Similar Compounds
- Dodecyltrimethylammonium tetrafluoroborate
- Hexadecyltrimethylammonium tetrafluoroborate
- Didecyldimethylammonium tetrafluoroborate
Comparison: Octadecyltrimethylammonium tetrafluoroborate is unique due to its longer alkyl chain compared to similar compounds like dodecyltrimethylammonium tetrafluoroborate and hexadecyltrimethylammonium tetrafluoroborate. This longer chain enhances its hydrophobic interactions, making it more effective in applications requiring strong surfactant properties. Additionally, the tetrafluoroborate anion provides greater stability and solubility in organic solvents compared to other anions .
Properties
CAS No. |
73636-95-0 |
|---|---|
Molecular Formula |
C21H46BF4N |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
trimethyl(octadecyl)azanium;tetrafluoroborate |
InChI |
InChI=1S/C21H46N.BF4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(2,3)4;2-1(3,4)5/h5-21H2,1-4H3;/q+1;-1 |
InChI Key |
QNSGFQXEJXBGJA-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CCCCCCCCCCCCCCCCCC[N+](C)(C)C |
Related CAS |
15461-40-2 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















